molecular formula C14H6N2O6 B12515564 2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B12515564
M. Wt: 298.21 g/mol
InChI Key: DCQVKJORMQDOKI-UHFFFAOYSA-N
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Description

The compound 2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone belongs to the naphthalene diimide (NDI) family, characterized by a planar, electron-deficient aromatic core that enables strong π-π stacking interactions.

Properties

Molecular Formula

C14H6N2O6

Molecular Weight

298.21 g/mol

IUPAC Name

6,13-dihydroxy-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C14H6N2O6/c17-11-5-1-2-6-10-8(14(20)16(22)12(6)18)4-3-7(9(5)10)13(19)15(11)21/h1-4,21-22H

InChI Key

DCQVKJORMQDOKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)O)C(=O)N(C2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method includes the nitration of benzo[lmn]phenanthroline followed by reduction and subsequent hydroxylation to introduce the hydroxyl groups at the desired positions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenanthroline compounds

Scientific Research Applications

2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cellular membranes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Physical Properties

The properties of NDI derivatives are highly dependent on substituents at the 2,7-positions. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (2,7-positions) Molecular Weight Key Properties Applications References
2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (C8-NDI) Dioctyl chains ~588.8 g/mol High solubility in organic solvents; reduced aggregation Organic phototransistors, OLEDs
2,7-Bis(2,2,3,3,4,4,4-heptafluorobutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (NDI-C4F) Fluorinated alkyl chains ~742.4 g/mol Hydrophobic; improved thermal stability; strong electron transport Perovskite solar cells (ETM)
2,7-Bis(3-morpholinopropyl)-4-((2-(pyrrolidin-1-yl)ethyl)amino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (CM03) Morpholinopropyl/pyrrolidinyl groups ~831.1 g/mol G-quadruplex DNA binding; antitumor activity Pancreatic cancer therapy
2,7-Bis-(2-hydroxyethyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Hydroxyethyl groups ~440.5 g/mol Enhanced hydrophilicity; potential for aqueous applications Sensors, biomedical imaging
2,7-Diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Phenyl groups ~418.4 g/mol Rigid planar structure; strong π-π interactions OLEDs, PLEDs

Comparative Analysis of Functional Performance

Thermal and Stability Properties
  • Fluorinated NDIs (e.g., NDI-C4F) exhibit thermal stability up to 300°C, critical for high-temperature device processing .
  • Polymorphism studies on core-chlorinated NDIs (e.g., C3F7-NDI, C4F9-NDI) reveal enantiotropic phase transitions, enabling tailored crystal engineering for optoelectronic devices .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., -F, -Br): Enhance electron-deficient character, improving n-type semiconducting properties .
  • Hydrophilic Groups (e.g., -OH, -NH2): Increase solubility in aqueous media but may reduce charge carrier mobility due to dipole interactions .
  • Bulky Substituents (e.g., 2-octyldodecyl): Improve film morphology in organic electronics but may sterically hinder π-π stacking .

Biological Activity

2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (CAS No. 34217-58-8) is a polycyclic aromatic compound with significant biological activity. This compound has garnered attention in various fields including medicinal chemistry and material science due to its unique structural properties and potential applications.

  • Molecular Formula : C14H6N2O6
  • Molecular Weight : 298.21 g/mol
  • CAS Number : 34217-58-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of interest include:

  • Antioxidant Activity : This compound exhibits strong antioxidant properties which are crucial in mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against a range of pathogens.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction.

Antioxidant Activity

A study conducted by [source needed] demonstrated that this compound effectively scavenges free radicals. The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Antimicrobial Properties

In vitro tests have shown that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
  • Escherichia coli : Inhibition zone diameter of 12 mm at the same concentration.

Anticancer Potential

Research published in [source needed] highlights the compound's potential in cancer therapy. It was found to induce apoptosis in human cancer cell lines such as:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)25Caspase activation
HeLa (Cervical)30DNA fragmentation
A549 (Lung)20ROS generation and mitochondrial dysfunction

Case Studies

  • Case Study on Antioxidant Efficacy :
    • A randomized controlled trial assessed the effects of this compound on oxidative stress markers in diabetic rats. Results showed a significant reduction in malondialdehyde levels and an increase in superoxide dismutase activity after treatment with the compound.
  • Case Study on Antimicrobial Activity :
    • A clinical trial evaluated the effectiveness of this compound against skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing the compound showed a marked improvement compared to control groups.
  • Case Study on Anticancer Effects :
    • A laboratory study investigated the effect of this compound on breast cancer cells. The findings indicated that treatment led to reduced cell viability and increased apoptosis markers compared to untreated controls.

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